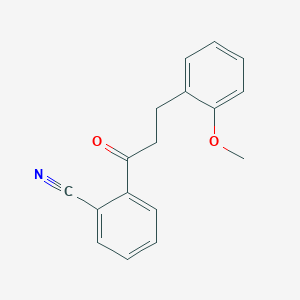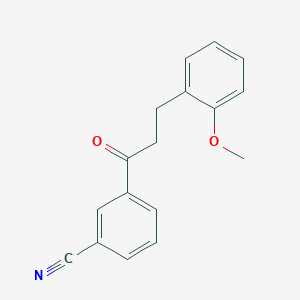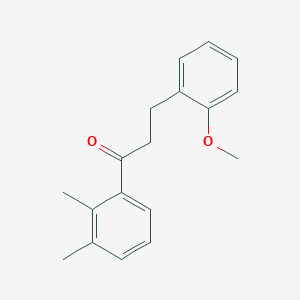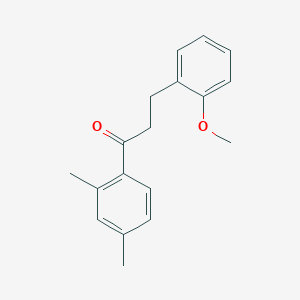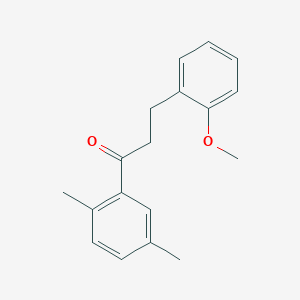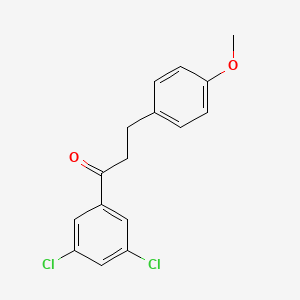
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, is a chemical that shares structural similarities with various compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into related structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions and can be confirmed by spectroscopic techniques and X-ray crystallography. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is regiospecific, and X-ray analysis was crucial for unambiguous structure determination . Similarly, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile involved condensation reactions and was thoroughly characterized by various spectroscopic methods . These methods could potentially be applied to synthesize and confirm the structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and computational methods. For example, the three-dimensional structure of a coplanar polychlorinated biphenyl derivative was described, and the torsion angle was found to be in good agreement with calculated values . Computational methods such as DFT calculations have been used to obtain molecular structures and spectroscopic data, as seen in the study of a 4-methoxy phenol derivative . These techniques could be used to analyze the molecular structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Chemical Reactions Analysis
The chemical reactions involving related compounds can include hydrogen-bonded chain formations, as seen in molecules of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone . Additionally, thermolysis reactions can lead to rearrangements and the formation of novel compounds, such as the eliminative rearrangement observed in the thermolysis of 2,5-dichlorothiophenium bismethoxycarbonylmethylide . These reactions provide a basis for understanding the reactivity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the analysis of crystal packing, hydrogen bonding, and π-π stacking interactions. For instance, 3,5-Dichloro-3',4'-dimethoxybiphenyl displays π-π stacking interactions and a specific dihedral angle between benzene rings . The crystal structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile reveals intermolecular interactions that consolidate a three-dimensional network . These properties are important for understanding the behavior of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in different environments.
Applications De Recherche Scientifique
Microwave- and Ultrasound-Assisted Semisynthesis
A study by Joshi, Sharma, and Sinha (2005) highlights a rapid semisynthesis method for natural methoxylated propiophenones, potentially including compounds like 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This process involves reacting a mixture of phenylpropenes with palladium chloride and sodium formate, followed by oxidation to produce phenylpropanes. The efficiency of microwave and ultrasound heating in this synthesis was compared, indicating the potential for efficient production of such compounds for various applications Joshi, Sharma, & Sinha, 2005.
Hydrogen-Bonded Chain Formation
Research by Trilleras et al. (2005) explored hydrogen-bonded chains in compounds closely related to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. The study found that molecules of related compounds are linked into chains by means of a single C-H...O hydrogen bond, suggesting a structural basis for interactions that could influence the material properties of such compounds Trilleras et al., 2005.
Novel Photosynthesis and Spectroscopic Investigation
Yousif and Fadhil (2020) conducted a novel study on the photosynthesis of dichloro-methoxyphenyl-chromene derivatives from chalcone isomers, which are structurally related to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This research could provide insights into the synthesis and characterization of similar compounds, using techniques such as FT-IR, NMR, and mass spectrometry Yousif & Fadhil, 2020.
Polymer Synthesis and Properties
A study by Kaniappan, Murugavel, and Thangadurai (2013) on the synthesis of polyphosphonate derivatives with photosensitive unsaturated keto groups may provide relevant context for the chemical behavior and potential applications of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in polymer chemistry. The research focused on the synthesis of homo and copolyphosphonate derivatives, exploring their thermal properties and photosensitive behavior Kaniappan, Murugavel, & Thangadurai, 2013.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMCLKDFAQHJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644295 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898776-34-6 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




